molecular formula C19H27NO4 B8095991 Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate

Cat. No.: B8095991
M. Wt: 333.4 g/mol
InChI Key: RUNRDFXTKWKBQO-UHFFFAOYSA-N
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Description

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C19H27NO4 and a molecular weight of 333.43 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Properties

IUPAC Name

benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-17(21)13-15-9-11-20(12-10-15)18(22)23-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNRDFXTKWKBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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